1-(3-(t-Butyl)phenyl)-2,2-difluoroethanone
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Overview
Description
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is a fluorinated acetophenone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one typically involves the fluorination of an acetophenone derivative The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
Industrial production of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For example, it has been studied as a slow-binding inhibitor of human acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that inhibits its activity. This interaction involves multiple steps, including initial binding, induced fit, and formation of a transition-state analog .
Comparison with Similar Compounds
Similar Compounds
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone: Another fluorinated acetophenone derivative with similar structural features but different fluorine substitution patterns.
1-(3-tert-butylphenyl)-2,2-dichloroethan-1-one: A chlorinated analog with different chemical properties and reactivity.
Uniqueness
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14F2O |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-5-8(7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
InChI Key |
ACIBUVSZJSBTER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(F)F |
Origin of Product |
United States |
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